molecular formula C7H11NO2 B14592298 3-(Methylaminomethylene)pentane-2,4-dione CAS No. 61071-46-3

3-(Methylaminomethylene)pentane-2,4-dione

Cat. No.: B14592298
CAS No.: 61071-46-3
M. Wt: 141.17 g/mol
InChI Key: XEZQIBQTJWMAET-BZVQZKJVSA-N
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Description

3-[(Methylamino)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C7H11NO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a methylamino group. This compound is known for its enamine tautomerism, which plays a significant role in its chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methylidene]pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methylidene]pentane-2,4-dione involves its ability to form stable enamine tautomers. These tautomers can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The compound’s reactivity is influenced by the presence of the methylamino group, which can participate in nucleophilic and electrophilic reactions .

Properties

CAS No.

61071-46-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(Z)-4-hydroxy-3-(methyliminomethyl)pent-3-en-2-one

InChI

InChI=1S/C7H11NO2/c1-5(9)7(4-8-3)6(2)10/h4,9H,1-3H3/b7-5-,8-4?

InChI Key

XEZQIBQTJWMAET-BZVQZKJVSA-N

Isomeric SMILES

C/C(=C(\C=NC)/C(=O)C)/O

Canonical SMILES

CC(=C(C=NC)C(=O)C)O

Origin of Product

United States

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